molecular formula C14H18O2 B1451663 3-(Cyclohexylmethoxy)benzaldehyde CAS No. 1019446-59-3

3-(Cyclohexylmethoxy)benzaldehyde

Cat. No. B1451663
CAS RN: 1019446-59-3
M. Wt: 218.29 g/mol
InChI Key: WHKLMKVCYKWULR-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)benzaldehyde is a chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.3 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11H2 . This indicates the presence of a benzaldehyde group attached to a cyclohexylmethoxy group.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 218.3 .

Scientific Research Applications

  • Green Chemistry and Organic Synthesis : Verdía, Santamarta, and Tojo (2017) illustrate the use of an ionic liquid as a solvent and catalyst in organic reactions, such as the Knoevenagel condensation between benzaldehyde and malononitrile. This experiment provides insight into innovative ideas in chemical research and sustainable practices (Verdía, Santamarta, & Tojo, 2017).

  • Catalysis and Organic Chemistry : Research by Thiemann et al. (2016) focuses on Wittig reactions of benzaldehydes in aqueous mediums, highlighting the transformation of benzaldehydes to various organic acids through sustainable and efficient methods (Thiemann et al., 2016).

  • Metal-Organic Frameworks in Catalysis : Schlichte, Kratzke, and Kaskel (2004) explored the catalytic properties of the metal-organic framework Cu3(BTC)2, including its application in the chemisorption and activation of benzaldehyde. This research demonstrates the potential of metal-organic frameworks in heterogeneous catalysis and chemical synthesis (Schlichte, Kratzke, & Kaskel, 2004).

  • Enzymatic Catalysis in Chemical Engineering : Kühl et al. (2007) investigated the use of benzaldehyde lyase in the asymmetric synthesis of benzoin derivatives, offering insights into reaction engineering and enzyme catalysis for organic synthesis (Kühl et al., 2007).

  • Photochemical and Acid-Catalyzed Reactions : Schultz and Antoulinakis (1996) conducted a study on the photochemical and acid-catalyzed rearrangements of benzaldehyde derivatives, providing valuable information on the synthesis and transformation processes in organic chemistry (Schultz & Antoulinakis, 1996).

Safety and Hazards

The safety information for 3-(Cyclohexylmethoxy)benzaldehyde includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(cyclohexylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKLMKVCYKWULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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